Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoromethylphenyl group attached to an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The difluoromethylphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,5-difluoro-4-methylphenyl)-2-oxoacetate
- 3-(2,3-difluoro-4-methylphenyl)propanal
- (3,5-Difluoro-4-methylphenyl)phenylmethanone
Uniqueness
Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate is unique due to its specific structural features, such as the presence of both difluoromethyl and ester groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12F2O3 |
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Molecular Weight |
242.22 g/mol |
IUPAC Name |
ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12F2O3/c1-3-17-12(16)6-11(15)8-4-9(13)7(2)10(14)5-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
KVIDWSWNQOFZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1)F)C)F |
Origin of Product |
United States |
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